Vapor Pressure Advantage of Dimethylcadmium over Diethylcadmium for MOCVD Delivery
Dimethylcadmium exhibits significantly higher volatility than diethylcadmium, a critical factor for consistent vapor-phase delivery in MOCVD. The saturated vapor pressure of dimethylcadmium is 4.32 × 10³ Pa at 298 K, compared to only 2.86 × 10² Pa for diethylcadmium under the same conditions [1]. This 15.1-fold difference means that to achieve the same molar flow, a diethylcadmium bubbler would require substantially higher temperature, increasing the risk of premature decomposition.
| Evidence Dimension | Saturated vapor pressure at 298 K |
|---|---|
| Target Compound Data | 4.32 × 10³ Pa (lg P = -1938/T + 10.14, T = 298 K) |
| Comparator Or Baseline | Diethylcadmium: 2.86 × 10² Pa (lg P = -2400/T + 10.51, T = 298 K) |
| Quantified Difference | 15.1-fold higher vapor pressure for dimethylcadmium |
| Conditions | Static method tensiometry; validated from 271–378 K for Cd(Me)₂ and 286.4–361.5 K for Cd(Et)₂ [1] |
Why This Matters
Higher vapor pressure enables lower bubbler temperatures and more stable precursor flux, directly translating to better film uniformity and composition control in II-VI semiconductor epitaxy.
- [1] Sokolovskij, A. E., & Baev, A. K. (1985). Evaporation thermodynamics of organic cadmium compounds. Vestsi Akademii Navuk BSSR, Seryya Khimichnykh Navuk, (5). View Source
